Norkhellol

Description

Historical Discovery and Identification

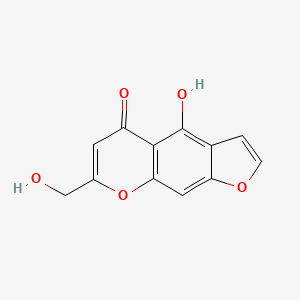

Norkhellol, a furochromone derivative, was first isolated in the mid-20th century from the aerial parts of Ammi visnaga (Apiaceae), a plant historically used in traditional medicine for its antispasmodic properties. Subsequent phytochemical investigations identified this compound in Eranthis pinnatifida (Ranunculaceae), a species native to Japan, where it occurs in leaves and stems. Early structural elucidation efforts in the 1960s–1970s employed classical degradation techniques and ultraviolet spectroscopy to establish its core chromone-furan fusion. Modern confirmation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) resolved its molecular formula as $$ \text{C}{12}\text{H}{8}\text{O}_{5} $$, with characteristic hydroxyl and hydroxymethyl substituents at positions C-4 and C-7, respectively.

Table 1: Key Milestones in this compound Research

Chemical Classification within Furochromone Family

This compound belongs to the furochromone class, characterized by a benzopyran-4-one core fused to a furan ring at positions C-6 and C-7. Its structure distinguishes it through:

- Substituent Pattern : A hydroxyl group at C-4 and a hydroxymethyl group at C-7, contrasting with methoxy groups in khellin (C-4, C-9) or methyl groups in visnagin (C-7).

- Glycosidic Variants : Unlike cimifugin β-glucoside, this compound lacks sugar moieties, existing primarily as an aglycone.

Table 2: Structural Comparison of Select Furochromones

| Compound | Core Structure | Substituents | Natural Source |

|---|---|---|---|

| This compound | Furo[3,2-g]chromen-5-one | C-4: –OH; C-7: –CH$$_2$$OH | Eranthis pinnatifida, Ammi visnaga |

| Khellin | Furo[3,2-g]chromen-5-one | C-4, C-9: –OCH$$3$$; C-7: –CH$$3$$ | Ammi visnaga, Eranthis hyemalis |

| Visnagin | Furo[3,2-g]chromen-5-one | C-4: –OCH$$3$$; C-7: –CH$$3$$ | Ammi visnaga, Eranthis longistipitata |

| Cimifugin | Furo[3,2-g]chromen-5-one | C-4: –OCH$$3$$; C-7: –CH$$2$$OH | Cimicifuga foetida, Eranthis cilicica |

The planar aromatic system facilitates π-π stacking interactions in biological targets, while polar substituents enhance solubility in aqueous matrices.

Significance in Natural Product Chemistry

This compound exemplifies the pharmacological potential of furochromones, a scaffold underrepresented in synthetic drug libraries but rich in bioactivity. Key contributions include:

- Melanin Biosynthesis Modulation : At 20 μg/mL, this compound inhibits melanin production by 28% in B16 melanoma cells, rivaling arbutin but with higher cytotoxicity (~20%), suggesting utility in hyperpigmentation therapies.

- Anticancer Potential : In MDA-MB-231 breast cancer cells, this compound induces apoptosis via intrinsic pathways (IC$$_{50}$$ ~10 μM), sparing normal cells at equivalent doses.

- Biosynthetic Pathway Relevance : Homologs of the peucenin cyclase gene (SdPC) in Saposhnikovia divaricata suggest conserved mechanisms for furochromone production, enabling metabolic engineering.

Figure 1: Biosynthetic Context of Furochromones

- Precursor : Pentaketide chromone synthase generates the benzopyran core.

- Prenylation : Farnesyltransferase adds isoprenoid units.

- Cyclization : Peucenin cyclase forms the furan ring.

- Modification : Hydroxylases/methyltranferases introduce substituents.

This compound’s absence of glycosylation simplifies extraction and functionalization, making it a strategic lead for derivatives targeting melanogenesis or oncology. Current research prioritizes structure-activity relationship (SAR) studies to optimize selectivity, leveraging its unique substitution pattern.

Propriétés

IUPAC Name |

4-hydroxy-7-(hydroxymethyl)furo[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c13-5-6-3-8(14)11-10(17-6)4-9-7(12(11)15)1-2-16-9/h1-4,13,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTOHOJGIQJEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC3=C(C(=O)C=C(O3)CO)C(=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent Selection and Ultrasonic-Assisted Extraction

A 80% methanol aqueous solution is employed as the extraction solvent due to its balanced polarity, effectively solubilizing phenolic compounds like this compound. CR powder (0.5 g, sieved through No. 3 mesh) undergoes ultrasonic extraction at 50°C for 40 minutes, achieving efficient compound release while minimizing thermal degradation. Post-extraction, the mixture is cooled, filtered, and centrifuged at 13,000 rpm for 10 minutes to remove particulate matter.

Chromatographic Separation and Identification

Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS) is utilized for compound separation and identification. The chromatographic conditions involve a gradient elution with 0.1% formic acid (A) and acetonitrile (B) on an ACQUITY UPLC BEH C₁₈ column (2.1 × 100 mm, 1.7 μm). This compound elutes at approximately 13.64 minutes, with a molecular ion peak at m/z 231.0299 [M-H]⁻. Fragmentation patterns reveal successive losses of CO and CH₂O groups, consistent with its phenolic and ketonic functional groups.

Synthetic Routes to this compound

While natural extraction remains a primary source, synthetic approaches offer scalability and structural modification potential.

Diels-Alder Strategy for Bicyclic Core Formation

The bicyclic framework of this compound can be constructed via a Diels-Alder reaction between cyclopentadiene and a dienophile such as vinyl acetate. This method, adapted from norbornene synthesis, forms the norbornane backbone, which is subsequently functionalized. For example, oxidation of the Diels-Alder adduct with chromium trioxide (CrO₃) in sulfuric acid yields ketone intermediates, a critical step toward this compound’s oxidized structure.

Oxidative Functionalization and Hydroxylation

Post-Diels-Alder modifications include regioselective hydroxylation and oxidation. Potassium permanganate (KMnO₄) or enzymatic systems introduce hydroxyl groups at specific positions, while controlled oxidation with chromic acid (H₂CrO₄) generates ketone moieties. These steps require precise temperature control (40–50°C) to avoid over-oxidation.

Analytical Characterization and Validation

Mass Spectrometric Fragmentation Analysis

This compound’s UPLC-Q-TOF-MS profile shows characteristic fragments at m/z 203.0350 (C₁₁H₇O₄⁻), 187.0037 (C₁₀H₃O₄⁻), and 149.0244 (C₈H₅O₃⁻). These fragments confirm the loss of CO (-28 Da) and successive decarbonylation, aligning with its proposed structure.

Challenges and Optimization Strategies

Regioselectivity in Synthetic Hydroxylation

Achieving regioselective hydroxylation remains a synthetic hurdle. Enzymatic methods using cytochrome P450 monooxygenases offer potential solutions, though scalability issues persist.

Industrial and Pharmacological Implications

Scalability of Metal-Free Synthesis

Recent advances in metal-free ring-opening metathesis polymerization (MF-ROMP), as demonstrated for polydicyclopentadiene, could inspire analogous strategies for this compound. Photoredox-mediated reactions may enable precise control over molecular weight and functional group placement.

Bioactivity and Drug Development

This compound’s structural similarity to khellin—a known antispasmodic and vasodilator—suggests potential applications in treating inflammatory conditions. In vitro studies using BEAS-2B cells cultured in 10% fetal bovine serum could validate its efficacy in respiratory pathologies.

Analyse Des Réactions Chimiques

Norkhellol undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

Norkhellol belongs to the furocoumarin family and exhibits a unique structure that contributes to its biological activity. The presence of hydroxymethyl and hydroxy groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

This compound has shown promising results in various studies related to cancer treatment:

- Mechanism of Action : It induces apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling cascades. This has been observed in breast cancer cell lines where this compound significantly inhibited cell proliferation and induced cell death .

- Case Study : In a study involving MDA-MB-231 breast cancer cells, this compound demonstrated an IC50 value of approximately 10 µM, indicating potent cytotoxicity against malignant cells while sparing normal cells .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that make it a candidate for treating inflammatory diseases:

- Mechanism : It modulates cytokine production and inhibits pathways associated with inflammation, including the NF-kB signaling pathway. This was particularly noted in models of induced inflammation where this compound reduced levels of pro-inflammatory cytokines .

- Research Findings : In vitro studies showed that this compound could significantly decrease the expression of IL-6 and TNF-α in lung epithelial cells exposed to lipopolysaccharide (LPS), suggesting its potential use in managing acute respiratory conditions .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties:

- Efficacy Against Resistant Strains : Preliminary studies suggest that this compound can inhibit the growth of multi-drug resistant bacterial strains, making it a potential candidate for developing new antimicrobial agents .

- Case Study : In laboratory settings, this compound was effective against strains of Staphylococcus aureus, highlighting its potential role in infection control .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the anticancer effects of this compound on breast cancer models.

- Results : Significant apoptosis induction was observed with minimal cytotoxic effects on normal cells, supporting its therapeutic potential in oncology.

Case Study 2: Anti-inflammatory Mechanism

- Objective : To investigate the anti-inflammatory effects of this compound in LPS-induced lung inflammation.

- Results : The compound effectively inhibited cytokine production, suggesting a mechanism that could be harnessed for respiratory diseases.

Mécanisme D'action

The mechanism of action of Norkhellol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Norkhellol can be compared with other similar compounds, such as:

- 4-Hydroxy-7-methoxy-5H-furo[3,2-g]chromen-5-one

- 4-Hydroxy-7-ethoxy-5H-furo[3,2-g]chromen-5-one

These compounds share similar chemical structures but differ in their functional groups, which can result in different chemical and biological properties.

Activité Biologique

Norkhellol, a compound isolated from the plant Eranthis pinnatifida, has garnered attention for its diverse biological activities. This article explores the available research on this compound, focusing on its chemical properties, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its structural features, specifically as a furochromone derivative. Its chemical formula is , and it is identified as 4-hydroxy-7-(hydroxymethyl)-5H-furo[3,2-g]benzopyran-5-one. The structure can be represented as follows:

1. Melanin Biosynthesis Inhibition

One of the primary biological activities of this compound is its inhibitory effect on melanin biosynthesis. A study evaluated various compounds isolated from Ammi visnaga, including this compound, using B16 melanoma cells. The results indicated that this compound exhibited a significant inhibition of melanin formation at specific concentrations:

| Compound | Concentration (μg/mL) | Melanin Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | 20 | ~28 | ~20 |

This indicates that while this compound effectively inhibits melanin production, it also possesses some cytotoxic effects at higher concentrations .

2. Antitumor Activity

This compound has been investigated for its potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells. For instance, in a study involving various natural compounds, this compound was found to possess notable cytotoxicity against breast cancer cell lines. The IC50 values and inhibition rates were determined through MTT assays, highlighting its potential as an anticancer agent .

3. Antioxidant Properties

Research has indicated that this compound may exhibit antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound was assessed using various assays, demonstrating its ability to scavenge free radicals effectively .

Case Studies

Case Study 1: Melanin Inhibition in B16 Cells

In a controlled laboratory setting, B16 melanoma cells were treated with this compound at varying concentrations to assess the compound's effects on melanin synthesis. The study concluded that this compound significantly reduced melanin production while maintaining relatively low cytotoxicity compared to other tested compounds .

Case Study 2: Anticancer Efficacy

A separate investigation focused on the effects of this compound on triple-negative breast cancer (TNBC) cells. This study utilized bioassay-guided fractionation techniques to isolate active components from Eranthis pinnatifida, identifying this compound as one of the promising candidates for further development due to its potent antitumor activity .

Q & A

Q. What are the standard protocols for synthesizing Norkhellol in laboratory settings?

- Methodological Answer : To synthesize this compound (CAS 4439-68-3), begin with a literature review to identify established synthetic pathways. Common methods may involve esterification or hydroxylation reactions. Optimize reaction conditions (e.g., temperature, catalysts) based on precursor availability. Purify the compound using column chromatography (silica gel, gradient elution) and confirm purity via thin-layer chromatography (TLC). Ensure reproducibility by documenting solvent systems, reaction times, and yields. Structural validation requires spectroscopic characterization (e.g., H NMR, C NMR, IR, and mass spectrometry) . Example Data :

| Compound ID | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solvent Used |

|---|---|---|---|---|

| NCRC23944BBP00577 | 4439-68-3 | CHO | 232.189 | DMSO-d6 |

| Source: Experimental data from compound characterization |

Q. How to characterize this compound's structural properties using spectroscopic methods?

- Methodological Answer : Use a multi-technique approach:

- H NMR : Identify proton environments (e.g., hydroxyl groups at δ 7-H3 in DMSO-d6 ).

- C NMR : Confirm carbon skeleton and functional groups (e.g., ester carbonyl signals).

- Mass Spectrometry (MS) : Verify molecular weight (232.189 g/mol) via high-resolution MS (HRMS).

- IR Spectroscopy : Detect characteristic absorptions (e.g., O-H stretch at ~3200 cm).

Cross-reference data with published spectra and computational predictions to resolve ambiguities .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

- Keyword Searches : Use databases like PubMed, SciFinder, and Google Scholar with terms like "this compound biosynthesis" or "this compound spectroscopic data."

- Citation Tracking : Follow references in seminal papers to identify foundational studies.

- Systematic Reviews : Apply filters (e.g., publication date, study type) to prioritize high-impact research. Avoid over-reliance on non-peer-reviewed sources .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when analyzing this compound's bioactivity?

- Methodological Answer :

- Replication : Repeat assays under identical conditions to confirm reproducibility.

- Cross-Validation : Use orthogonal techniques (e.g., in vitro vs. in vivo assays) to test bioactivity.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences. Address outliers through sensitivity analysis .

Q. What computational approaches are used to study this compound's molecular interactions?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes) using AutoDock Vina.

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time (GROMACS, AMBER).

- QSAR Modeling : Corrogate structural features with bioactivity data to design analogs .

Q. How to optimize this compound synthesis using design of experiments (DOE)?

- Methodological Answer :

- Factor Screening : Identify critical variables (e.g., temperature, catalyst concentration) via Plackett-Burman design.

- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield.

- Validation : Confirm optimal conditions with triplicate runs and compare to baseline protocols .

Q. What methodologies enable comparative analysis of this compound's bioactivity with structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified functional groups.

- High-Throughput Screening (HTS) : Test compounds against a panel of biological targets.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP correlations with activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.